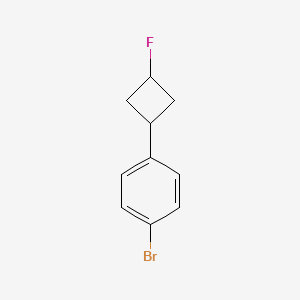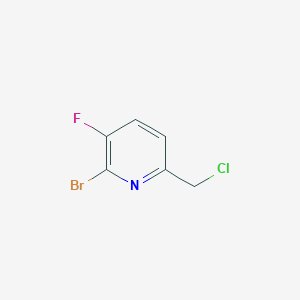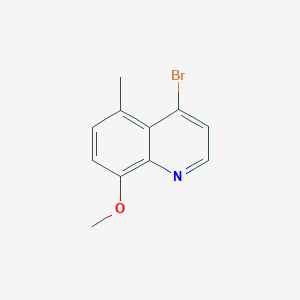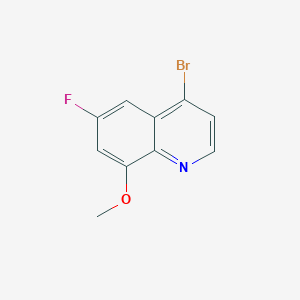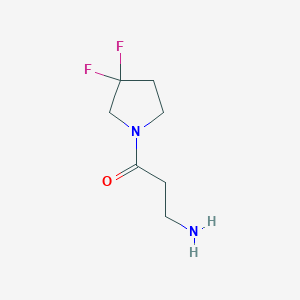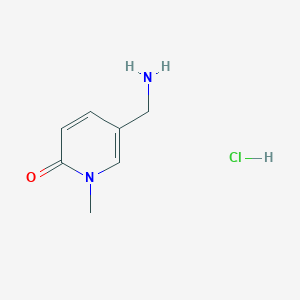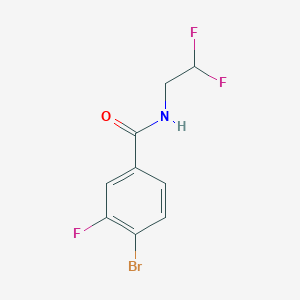
4-Bromo-N-(2,2-difluoroethyl)-3-fluorobenzamide
Vue d'ensemble
Description
“4-Bromo-N-(2,2-difluoroethyl)-3-fluorobenzamide” is a chemical compound that contains a benzamide group, which is a carboxamide derived from benzoic acid. It also contains bromine, fluorine, and ethyl groups .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with bromo, fluoro, and amide functional groups. The amide is further substituted with a 2,2-difluoroethyl group .Applications De Recherche Scientifique
Crystal Structure Analysis
The crystal structures of various benzamides, including 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide and 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide, have been studied. These studies provide insight into the molecular conformation, angles between benzene rings, and intermolecular interactions, which are crucial for understanding the chemical properties and potential applications of 4-Bromo-N-(2,2-difluoroethyl)-3-fluorobenzamide (Suchetan et al., 2016).
Synthesis and Modification
A strategy for constructing 3-(2,2-difluoroethyl)-2-fluoroindoles from o-aminostyrenes using ethyl bromodi-fluoroacetate as a difluorocarbene source has been reported. This method involves incorporating fluorine motifs into products and is significant for late-stage modifications of pharmaceutical molecules and natural products, indicating potential applications for this compound in similar syntheses (Sheng et al., 2021).
Antimicrobial Applications
Fluorobenzamides have shown promising antimicrobial activity. For instance, compounds containing fluorine atoms in the benzoyl group have exhibited enhanced antimicrobial activity against various bacterial and fungal strains. This suggests that this compound could potentially be explored for similar antimicrobial applications (Desai et al., 2013).
Imaging and Detection
N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide has been identified as a potential ligand for PET imaging of breast cancer, indicating the potential of similar compounds, such as this compound, in medical imaging and cancer detection (Shiue et al., 2000).
Fluorescent Compounds Synthesis
N-Fluorobenzamides have been utilized in the synthesis of fluorescent compounds, such as 1-amino-2,3-naphthalic anhydrides, through a formal [4+2] cycloaddition reaction. This process involves multiple steps, including radical generation and addition reactions. The synthesis of fluorescent compounds using this compound could follow similar methodologies (Lu et al., 2022).
Mécanisme D'action
Propriétés
IUPAC Name |
4-bromo-N-(2,2-difluoroethyl)-3-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO/c10-6-2-1-5(3-7(6)11)9(15)14-4-8(12)13/h1-3,8H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKQBBKXUNCGOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCC(F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



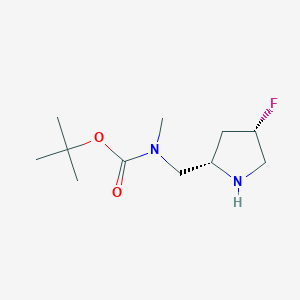
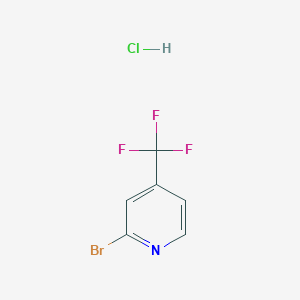
![(9-Bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1382658.png)

![9-bromo-8-fluoro-1H,2H,4H,4aH,5H,6H-morpholino[4,3-a]quinoxalin-5-one](/img/structure/B1382660.png)
